

Physical and chemical characteristics of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodobenzo[d]isoxazole**

Cat. No.: **B3174840**

[Get Quote](#)

An In-Depth Technical Guide to **5-Iodobenzo[d]isoxazole**: Physicochemical Characteristics and Synthetic Utility

This guide provides a comprehensive technical overview of **5-Iodobenzo[d]isoxazole**, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its core physical and chemical properties, spectroscopic signature, synthetic methodologies, and its role as a versatile building block in the development of novel molecular entities.

Core Identity and Molecular Architecture Nomenclature and Chemical Identifiers

5-Iodobenzo[d]isoxazole, also known as 5-iodo-1,2-benzisoxazole, is a bicyclic aromatic compound. The fusion of a benzene ring and an isoxazole ring forms the core benzo[d]isoxazole structure, with an iodine atom substituted at the 5-position. This iodine atom is the key to its synthetic versatility, acting as a handle for a variety of cross-coupling reactions.

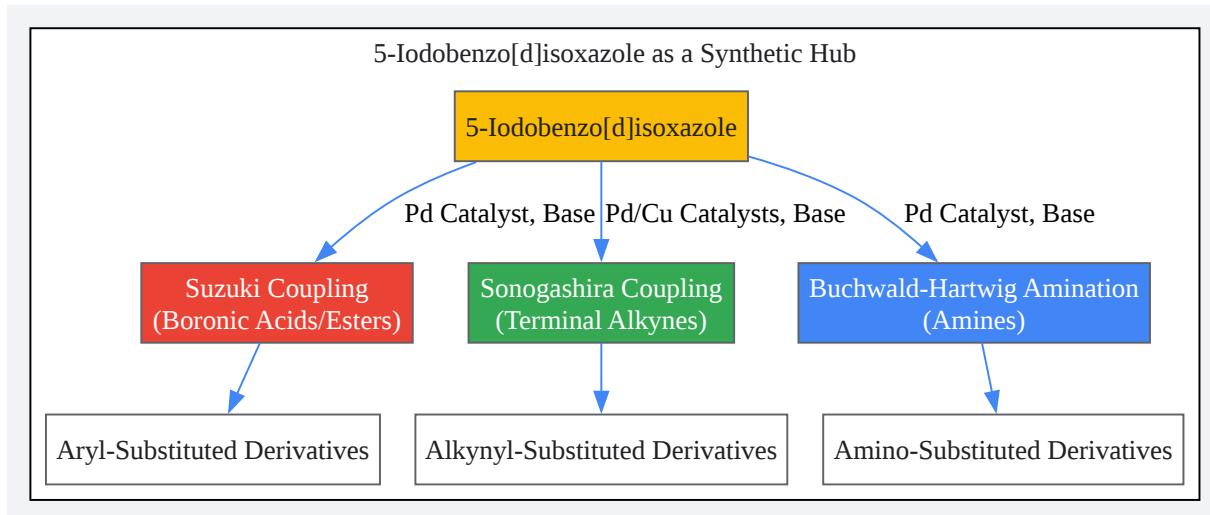
Molecular Structure

Caption: 2D structure of **5-Iodobenzo[d]isoxazole**.

Core Characteristics Summary

Property	Value	Source
IUPAC Name	5-iodo-1,2-benzisoxazole	
CAS Number	954371-46-1	
Molecular Formula	C ₇ H ₄ INO	
Molecular Weight	245.02 g/mol	N/A
Physical Form	Solid	
InChI	1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H	
InChIKey	VWSFRLVYRYSUGB-UHFFFAOYSA-N	
SMILES	C1=CC2=C(C=C1I)C=NO2	N/A

Physicochemical and Spectroscopic Profile


Physical Properties

5-Iodobenzo[d]isoxazole is typically supplied as a solid with a purity of 95% or higher. Due to the presence of the halogen atom and the heterocyclic system, it is expected to have limited solubility in water but should be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide.

Chemical Properties and Reactivity

Stability and Storage: This compound should be stored in a dark place, sealed in a dry environment at room temperature to prevent degradation. The isoxazole ring itself is a stable aromatic system.^[1] The carbon-iodine bond is the most reactive site, making it susceptible to various chemical transformations.

Reactivity: The primary utility of **5-Iodobenzo[d]isoxazole** in synthetic chemistry stems from the reactivity of the C-I bond. This site is an excellent electrophile for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

[Click to download full resolution via product page](#)

Caption: Reactivity of **5-Iodobenzo[d]isoxazole** in cross-coupling reactions.

Spectroscopic Characterization

While specific spectra for **5-Iodobenzo[d]isoxazole** are not widely published, we can predict the expected spectroscopic data based on its structure and data from analogous compounds. [2][3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzene ring will exhibit a splitting pattern characteristic of a trisubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine will be shifted upfield due to the heavy atom effect.

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 245. The isotopic pattern of iodine will not be observed as it is monoisotopic. Fragmentation patterns would likely involve the loss of iodine and cleavage of the isoxazole ring.

Synthesis and Characterization Protocols

Synthetic Approach: [3+2] Cycloaddition

The synthesis of the benzo[d]isoxazole core often involves a [3+2] cycloaddition reaction.^{[4][5]} A common strategy is the reaction of a nitrile oxide with a suitable dienophile. Alternatively, an intramolecular cyclization of an ortho-substituted nitro compound can be employed.

[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **5-Iodobenzo[d]isoxazole**.

Exemplary Synthesis Protocol

This protocol is a generalized procedure based on common methods for synthesizing similar isoxazole derivatives.^[6]

- Oxime Formation: A substituted benzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine to form the corresponding aldoxime.
- Nitrile Oxide Formation and Cycloaddition: The aldoxime is then treated with an oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in the presence of a base to generate the nitrile oxide in situ. This reactive intermediate undergoes a [3+2] cycloaddition with a suitable alkyne. For the synthesis of the benzo[d]isoxazole core, an intramolecular cyclization approach is often favored.
- Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel.

Characterization Protocol

NMR Spectroscopy:^[7]

- Sample Preparation: Dissolve 5-10 mg of the purified **5-Iodobenzo[d]isoxazole** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.

Mass Spectrometry:[7]

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

Role in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9][10][11] The benzo[d]isoxazole core of the title compound is an important pharmacophore in its own right.

The primary role of **5-Iodobenzo[d]isoxazole** is as a key intermediate for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions allows for the systematic modification of the 5-position, which is crucial for structure-activity relationship (SAR) studies during the drug discovery process.[12] By generating a library of derivatives, researchers can probe the interactions of the benzo[d]isoxazole core with biological targets and optimize for potency, selectivity, and pharmacokinetic properties.[1][8]

[Click to download full resolution via product page](#)

Caption: Role of **5-Iodobenzo[d]isoxazole** in a typical drug discovery workflow.

Safety and Handling

Hazard Identification:

- Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures:

- Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
- Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).
- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpca.org [ijpca.org]
- 2. rsc.org [rsc.org]
- 3. sciarena.com [sciarena.com]
- 4. Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 5-Iodobenzo[d]isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3174840#physical-and-chemical-characteristics-of-5-iodobenzo-d-isoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com